Cas no 387372-17-0 (trans-Resveratrol 3-O-b-D-Glucuronide)

trans-Resveratrol 3-O-b-D-Glucuronide 化学的及び物理的性質
名前と識別子
-
- b-D-Glucopyranosiduronic acid,3-hydroxy-5-[(1E)-2-(4-hydroxyphenyl)ethenyl]phenyl
- trans-Resveratrol 3-O-β-D-Glucuronide
- Resveratrol 3-O-D-Glucuronide
- TRANS RESVERATROL 3-O-ß-D-GLUCURONIDE
- trans-Resveratrol 3-
- 3,4,5-trihydroxy-6-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid
- trans-Resveratrol 3-O-b-D-Glucuronide
-
- インチ: InChI=1S/C20H20O9/c21-12-5-3-10(4-6-12)1-2-11-7-13(22)9-14(8-11)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1+/t15-,16-,17+,18-,20+/m0/s1
- InChIKey: QWSAYEBSTMCFKY-OTPOQTMVSA-N
- SMILES: C(=C\C1=CC(=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O2)O)O)O)O)/C3=CC=C(C=C3)O
計算された属性
- 精确分子量: 404.11100
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 氢键受体数量: 9
- 重原子数量: 29
- 回転可能化学結合数: 5
- 複雑さ: 574
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 5
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 1
- Surface Charge: 0
- 互变异构体数量: 21
- XLogP3: 1.6
じっけんとくせい
- ゆうかいてん: >150?C (dec.)
- PSA: 156.91000
- LogP: 0.53920
trans-Resveratrol 3-O-b-D-Glucuronide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-213069-1mg |
trans Resveratrol 3-O-β-D-Glucuronide, |
387372-17-0 | 1mg |
¥3685.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-476375-1 mg |
trans-Resveratrol-13C6 3-O-β-D-Glucuronide, |
387372-17-0 | 1mg |
¥5,265.00 | 2023-07-11 | ||
TRC | R150015-5mg |
trans-Resveratrol 3-O-b-D-Glucuronide |
387372-17-0 | 5mg |
$ 1369.00 | 2023-09-06 | ||
TRC | R150015-10mg |
trans-Resveratrol 3-O-b-D-Glucuronide |
387372-17-0 | 10mg |
$2503.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-213069-1 mg |
trans Resveratrol 3-O-β-D-Glucuronide, |
387372-17-0 | 1mg |
¥3,685.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-476375-1mg |
trans-Resveratrol-13C6 3-O-β-D-Glucuronide, |
387372-17-0 | 1mg |
¥5265.00 | 2023-09-05 | ||
Apollo Scientific | BICL2517-1mg |
trans-Resveratrol 3-O-?-D-glucuronide |
387372-17-0 | 1mg |
£375.00 | 2025-02-22 | ||
TRC | R150015-1mg |
trans-Resveratrol 3-O-b-D-Glucuronide |
387372-17-0 | 1mg |
$ 312.00 | 2023-09-06 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67168-1mg |
trans-Resveratrol-3-O-β-D-Glucuronide |
387372-17-0 | 98% | 1mg |
¥2979.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67168-5mg |
trans-Resveratrol-3-O-β-D-Glucuronide |
387372-17-0 | 98% | 5mg |
¥12815.00 | 2022-04-26 |
trans-Resveratrol 3-O-b-D-Glucuronide 関連文献
-
Luca Dellafiora,Pedro Mena,Pietro Cozzini,Furio Brighenti,Daniele Del Rio Food Funct. 2013 4 1442
-
Lilin Lu,Shufang Zhu,Haijun Zhang,Faliang Li,Shaowei Zhang RSC Adv. 2015 5 14114
-
3. Resveratrol metabolites ameliorate insulin resistance in HepG2 hepatocytes by modulating IRS-1/AMPKWendi Teng,Wenjing Yin,Liang Zhao,Changwei Ma,Jiaqiang Huang,Fazheng Ren RSC Adv. 2018 8 36034
-
Gabriele Serreli,Monica Deiana Food Funct. 2019 10 6999
-
Veronica Sanda Chedea,Simona Ioana Vica?,Claudia Sticozzi,Federica Pessina,Maria Frosini,Emanuela Maioli,Giuseppe Valacchi Food Funct. 2017 8 3879
-
Muhammad Younas,Christophe Hano,Nathalie Giglioli-Guivarc'h,Bilal Haider Abbasi RSC Adv. 2018 8 29714
trans-Resveratrol 3-O-b-D-Glucuronideに関する追加情報
Introduction to trans-Resveratrol 3-O-β-D-Glucuronide (CAS No. 387372-17-0)
trans-Resveratrol 3-O-β-D-Glucuronide, identified by the chemical compound code CAS No. 387372-17-0, is a derivative of resveratrol, a naturally occurring polyphenolic compound found in various plants. This glucuronide form of resveratrol has garnered significant attention in the field of pharmaceutical chemistry and nutraceutical research due to its enhanced bioavailability and potential therapeutic applications. The glucuronidation process involves the attachment of a β-D-glucuronic acid moiety to the resveratrol molecule, which modulates its pharmacokinetic properties and influences its metabolic pathways.
The chemical structure of trans-resveratrol 3-O-β-D-glucuronide consists of a stilbene core with two hydroxyl groups at the 3 and 5 positions, which are further conjugated with a glucuronic acid group at the 3-O position. This structural modification not only stabilizes the molecule but also enhances its solubility in water, making it more suitable for oral administration and systemic distribution. The glucuronide conjugation also plays a crucial role in its absorption, distribution, metabolism, and excretion (ADME) profiles, thereby improving its therapeutic efficacy.
Recent studies have highlighted the multifaceted biological activities of trans-resveratrol 3-O-β-D-glucuronide. Research indicates that this compound exhibits potent antioxidant, anti-inflammatory, and cardioprotective effects. The antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress, which are key mechanisms in the pathogenesis of various chronic diseases. For instance, studies have demonstrated that trans-resveratrol 3-O-β-D-glucuronide can reduce oxidative damage in liver cells by modulating enzymes such as catalase and superoxide dismutase.
In terms of anti-inflammatory effects, trans-resveratrol 3-O-β-D-glucuronide has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). These findings suggest that this compound may be beneficial in managing inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, preclinical studies have indicated that trans-resveratrol 3-O-β-D-glucuronide possesses cardioprotective properties by improving endothelial function, reducing oxidative stress in cardiac tissues, and modulating lipid metabolism.
The pharmacokinetic profile of trans-resveratrol 3-O-β-D-glucuronide has been extensively studied to understand its absorption, distribution, metabolism, and excretion. Unlike free resveratrol, which has a short half-life and low bioavailability, the glucuronide derivative exhibits prolonged circulation time and improved absorption rates. This is primarily due to the enhanced solubility and stability provided by the glucuronic acid moiety. Studies have shown that after oral administration, trans-resveratrol 3-O-β-D-glucuronide is rapidly absorbed from the gastrointestinal tract and undergoes metabolic conversion in the liver before being distributed to various tissues.
Metabolically, trans-resveratrol 3-O-β-D-glucuronide is primarily metabolized by phase II conjugation pathways involving glucuronidation and sulfation. However, recent research has highlighted that it can also undergo phase I oxidation via cytochrome P450 enzymes, leading to the formation of dihydroxyresveratrol metabolites. These metabolites retain significant biological activity and contribute to the overall therapeutic effects of the compound. The excretion pathway involves both biliary excretion and renal clearance, with urine being the primary route for metabolite elimination.
The therapeutic potential of trans-resveratrol 3-O-β-D-glucuronide has been explored in several clinical trials targeting chronic diseases associated with oxidative stress and inflammation. Preliminary results from these trials suggest that this compound can effectively reduce markers of inflammation and oxidative damage in patients with metabolic syndrome, cardiovascular disease, and neurodegenerative disorders. For example, a randomized controlled trial conducted on patients with metabolic syndrome demonstrated that daily supplementation with trans-resveratrol 3-O-β-D-glucuronide for eight weeks significantly improved insulin sensitivity and reduced serum levels of inflammatory cytokines.
In conclusion, trans-resveratrol 3-O-β-D-glucuronide (CAS No. 387372-17-0) represents a promising therapeutic agent with diverse biological activities ranging from antioxidant to anti-inflammatory effects. Its enhanced bioavailability and favorable pharmacokinetic profile make it an attractive candidate for clinical applications in chronic disease management. Further research is warranted to fully elucidate its mechanisms of action and long-term safety profiles.
387372-17-0 (trans-Resveratrol 3-O-b-D-Glucuronide) Related Products
- 38963-95-0(Resveratroloside)
- 1596831-69-4(1-Propanone, 3-[(2-hydroxy-1-methylethyl)thio]-1-phenyl-)
- 1247449-62-2(1-(Pyridine-3-carbonyl)piperidin-3-amine)
- 1806260-78-5(2-(Fluoromethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-acetic acid)
- 2228118-20-3(methyl 2-amino-4-fluoro-3,3,4-trimethylpentanoate)
- 2034293-18-8(N-2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethylmorpholine-4-carboxamide)
- 1698695-93-0(1-(2-propoxyethyl)-1H-1,2,3-triazol-4-amine)
- 447431-22-3(2-([(3-METHYL-FURAN-2-CARBONYL)-AMINO]-METHYL)-FURAN-3-CARBOXYLIC ACID)
- 1340409-29-1(1-Amino-4,4-dimethylcyclohexane-1-carbonitrile)
- 1251710-02-7(N-{1-(hydroxymethyl)cyclopropylmethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide)




